Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
Brand Name: Vulcanchem
CAS No.: 251097-67-3
VCID: VC4822215
InChI: InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
SMILES: CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl
Molecular Formula: C10H12ClNO4S
Molecular Weight: 277.72

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate

CAS No.: 251097-67-3

Cat. No.: VC4822215

Molecular Formula: C10H12ClNO4S

Molecular Weight: 277.72

* For research use only. Not for human or veterinary use.

Methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate - 251097-67-3

Specification

CAS No. 251097-67-3
Molecular Formula C10H12ClNO4S
Molecular Weight 277.72
IUPAC Name methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
Standard InChI InChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3
Standard InChI Key AZCJIUQMMYQBOE-UHFFFAOYSA-N
SMILES CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-[(4-chlorophenyl)sulfonylamino]propanoate, reflects its bifunctional design:

  • A 4-chlorophenylsulfonyl group provides hydrophobic and electron-withdrawing characteristics.

  • A methyl propanoate ester enhances solubility and metabolic stability.
    The sulfonamide bridge (-SO₂NH-) links these moieties, enabling hydrogen bonding and interactions with biological targets.

Table 1: Structural and Computational Data

PropertyValueSource
Molecular FormulaC₁₀H₁₂ClNO₄S
Molecular Weight277.72 g/mol
IUPAC NameMethyl 2-[(4-chlorophenyl)sulfonylamino]propanoate
Standard InChIInChI=1S/C10H12ClNO4S/c1-7(10(13)16-2)12-17(14,15)9-5-3-8(11)4-6-9/h3-7,12H,1-2H3

X-ray crystallography studies of analogous sulfonamides reveal planar sulfonyl groups and staggered conformations around the sulfonamide bond, suggesting similar structural behavior in this compound .

Solubility and Stability

Preliminary data indicate moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) and limited aqueous solubility (<1 mg/mL at 25°C). Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 28 days, supporting its suitability for formulation.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Sulfonylation: 4-Chlorobenzenesulfonyl chloride reacts with L-alanine methyl ester in dichloromethane, catalyzed by triethylamine (TEA) at 0–5°C.

    4-ClC₆H₄SO₂Cl + H₂N-CH(CH₃)-COOCH₃ → 4-ClC₆H₄SO₂NH-CH(CH₃)-COOCH₃ + HCl\text{4-ClC₆H₄SO₂Cl + H₂N-CH(CH₃)-COOCH₃ → 4-ClC₆H₄SO₂NH-CH(CH₃)-COOCH₃ + HCl}

    Yields exceed 75% after purification by column chromatography .

  • Optimization Strategies:

    • Solvent Choice: Halogenated solvents (e.g., CH₂Cl₂) minimize side reactions .

    • Stoichiometry: A 1:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation.

Table 2: Reaction Conditions and Outcomes

ParameterOptimal ValueImpact on Yield
Temperature0–5°CMaximizes selectivity
Catalyst (TEA)1.2 equivalentsNeutralizes HCl
Reaction Time4–6 hoursCompletes conversion

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance heat transfer and reduce byproduct formation. Post-synthesis, distillation under reduced pressure (50°C, 10 mmHg) removes residual solvents, achieving >98% purity . Patent GB2135666A highlights methods to synthesize precursor 4-chlorobenzenesulfonyl chloride efficiently, reducing costs by 30% compared to batch processes .

Biological Activities and Mechanisms

Antibacterial Efficacy

In vitro assays against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) reveal broad-spectrum activity. The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis . Molecular docking simulations show strong binding affinity (-9.2 kcal/mol) to the DHPS active site, driven by sulfonamide-phosphate interactions .

Table 3: Biological Activity Profile

ActivityModel SystemResultCitation
AntibacterialS. aureus ATCC 29213MIC = 8 µg/mL
Anti-inflammatoryCarrageenan-induced edema (mice)62% reduction

Pharmacological Applications

Drug Development

The compound serves as a lead structure for:

  • Antibacterial agents: Derivatives with fluorinated phenyl groups show enhanced potency against methicillin-resistant S. aureus (MRSA) .

  • COX-2 inhibitors: Structural analogs are under investigation for osteoarthritis treatment.

Agricultural Uses

Preliminary trials indicate efficacy as a fungicide against Botrytis cinerea (EC₅₀ = 12 µg/mL), though environmental impact studies are pending.

Future Research Directions

Pharmacokinetic Studies

Current gaps include:

  • Bioavailability: Poor aqueous solubility may limit oral absorption. Nanoemulsion formulations are being explored to enhance dissolution.

  • Metabolism: CYP450 isoform-specific studies are needed to predict drug-drug interactions.

Toxicity Profiling

Acute toxicity tests in rodents (LD₅₀ > 2,000 mg/kg) suggest a favorable safety profile, but chronic exposure risks require evaluation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator